molecular formula C12H18BrNO3 B10858827 Phenisonone hydrobromide CAS No. 530-10-9

Phenisonone hydrobromide

Katalognummer: B10858827
CAS-Nummer: 530-10-9
Molekulargewicht: 304.18 g/mol
InChI-Schlüssel: NKKZQPAPDMHZSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenisonone Hydrobromide (C₁₂H₁₇NO₃·HBr, molecular weight 304.2) is a respiratory stimulant approved for clinical use under the proprietary name Dapanone . Aqueous solutions of Phenisonone Hydrobromide are notably unstable, necessitating careful storage in well-closed containers at room temperature . Its CAS registry number is listed as 715646-49-4 in regulatory documents, though discrepancies exist in public databases (e.g., 530-10-9 in some sources) .

Eigenschaften

CAS-Nummer

530-10-9

Molekularformel

C12H18BrNO3

Molekulargewicht

304.18 g/mol

IUPAC-Name

1-(3,4-dihydroxyphenyl)-2-(propan-2-ylamino)propan-1-one;hydrobromide

InChI

InChI=1S/C12H17NO3.BrH/c1-7(2)13-8(3)12(16)9-4-5-10(14)11(15)6-9;/h4-8,13-15H,1-3H3;1H

InChI-Schlüssel

NKKZQPAPDMHZSR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NC(C)C(=O)C1=CC(=C(C=C1)O)O.Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen: Phenisonon-Hydrobromid durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, variieren je nach den spezifischen Bedingungen und Reagenzien, die verwendet werden. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Phenisonon-Hydrobromid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

    Chemie: Es wird als Reagenz in der organischen Synthese und als Ausgangsmaterial für die Herstellung anderer Verbindungen verwendet.

    Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich ihrer Auswirkungen auf zelluläre Prozesse.

    Medizin: Phenisonon-Hydrobromid wird auf seine potenziellen therapeutischen Anwendungen untersucht, wie z. B. seine Verwendung als Bronchodilatator.

    Industrie: Es wird bei der Herstellung von Arzneimitteln und anderen chemischen Produkten verwendet.

Wirkmechanismus

Der Wirkmechanismus von Phenisonon-Hydrobromid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung entfaltet ihre Wirkungen durch Bindung an Rezeptoren oder Enzyme, wodurch ihre Aktivität moduliert wird. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Analyse Chemischer Reaktionen

Types of Reactions: Phenisonone hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Phenisonone hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Phenisonone hydrobromide is investigated for its potential therapeutic applications, such as its use as a bronchodilator.

    Industry: It is utilized in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of phenisonone hydrobromide involves its interaction with specific molecular targets. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pharmacological Indications

Phenisonone Hydrobromide is distinct from structurally related hydrobromide salts due to its respiratory stimulant activity. Comparatively:

  • Galanthamine Hydrobromide (C₁₇H₂₁NO₃·HBr): A reversible acetylcholinesterase (AChE) inhibitor approved for Alzheimer’s disease (e.g., Razydine®, Reminyl®) .
  • Dextromethorphan Hydrobromide (C₁₈H₂₅NO·HBr·H₂O): An NMDA receptor antagonist and serotonin reuptake inhibitor used in depression (AUVELITY®) .

Chemical and Physical Properties

Compound Molecular Formula Molecular Weight Solubility (Water) Stability
Phenisonone Hydrobromide C₁₂H₁₇NO₃·HBr 304.2 1:3.3 Unstable in aqueous solutions
Galanthamine Hydrobromide C₁₇H₂₁NO₃·HBr 368.3 Not specified Stable at room temperature
Dextromethorphan Hydrobromide C₁₈H₂₅NO·HBr·H₂O 370.33 Not specified No data in provided evidence

Pharmacological Targets

  • Phenisonone Hydrobromide: Likely acts on central respiratory centers, though its exact mechanism remains unelucidated in the provided evidence.
  • Galanthamine Hydrobromide : Selective AChE inhibition, enhancing cholinergic neurotransmission .
  • Dextromethorphan Hydrobromide : Dual action on NMDA receptors and serotonin reuptake .

Research Findings and Clinical Relevance

  • Structural Analogs: While Phenisonone Hydrobromide shares the hydrobromide salt formulation with Galanthamine and Dextromethorphan, its pharmacological profile is distinct. For example, Galanthamine’s AChE inhibition is attributed to its benzofuran scaffold, absent in Phenisonone .
  • Stability Challenges: Phenisonone’s instability in aqueous solutions contrasts with Galanthamine’s robust storage requirements, impacting formulation strategies .
  • Regulatory Status: Phenisonone is approved as a respiratory stimulant but lacks the broad clinical adoption seen with Galanthamine (Alzheimer’s) or Dextromethorphan (depression) .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying Phenisonone hydrobromide in experimental samples, and how should they be optimized for reproducibility?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection is commonly employed. Parameters include:

  • Column : Reverse-phase C18 (e.g., 250 mm × 4.6 mm, 5 µm particle size) .
  • Mobile phase : Acetonitrile:phosphate buffer (pH 3.0) in a gradient elution mode.
  • Flow rate : 1.0 mL/min, column temperature 25°C .
    • Validation : Ensure linearity (R² ≥ 0.995), precision (RSD < 2%), and recovery (95–105%) per ICH guidelines. Cross-validate with mass spectrometry (LC-MS) for trace-level quantification .

Q. How should researchers design in vitro assays to evaluate the pharmacological activity of Phenisonone hydrobromide?

  • Experimental Design :

  • Target selection : Prioritize receptors/ion channels implicated in its mechanism (e.g., serotonin or dopamine receptors based on structural analogs).
  • Concentration range : Use log-dose increments (e.g., 1 nM–100 µM) to establish dose-response curves.
  • Controls : Include positive controls (e.g., known agonists/antagonists) and vehicle controls to isolate compound-specific effects .
    • Data interpretation : Calculate EC₅₀/IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and report confidence intervals .

Q. What stability-indicating parameters are critical for storing Phenisonone hydrobromide in laboratory settings?

  • Storage conditions : Store at 2–8°C in amber glass vials to prevent photodegradation. Monitor humidity (<30% RH) to avoid hygroscopic degradation .
  • Stability testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) and assess purity via HPLC. Document degradation products and establish shelf-life .

Q. How can researchers identify gaps in existing literature on Phenisonone hydrobromide to formulate novel hypotheses?

  • Literature review strategy :

  • Use databases like PubMed, SciFinder, and Web of Science with keywords: "Phenisonone hydrobromide," "pharmacokinetics," "structure-activity relationship."
  • Apply PICOT framework to define Population (e.g., in vivo models), Intervention (dose ranges), Comparison (existing analogs), Outcomes (efficacy/toxicity), and Timeframe .
    • Gap analysis : Prioritize understudied areas (e.g., metabolite identification, long-term toxicity) .

Advanced Research Questions

Q. How can enantiomeric purity of Phenisonone hydrobromide be assessed, and what are the implications of chiral impurities in pharmacological studies?

  • Methodology :

  • Chiral chromatography : Use polysaccharide-based chiral columns (e.g., Chiralpak AD-H) with hexane:ethanol mobile phases .
  • Circular dichroism (CD) : Confirm enantiomer-specific optical activity.
    • Impact of impurities : Chiral impurities ≥0.1% may alter receptor binding kinetics. Validate enantiopurity (>99%) for in vivo studies to avoid skewed PK/PD data .

Q. What statistical approaches are recommended for resolving contradictions between preclinical and clinical data on Phenisonone hydrobromide?

  • Data reconciliation :

  • Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity.
  • Sensitivity analysis : Test robustness by excluding outliers or adjusting for species-specific metabolic differences (e.g., cytochrome P450 activity) .
    • Mechanistic modeling : Develop physiologically based pharmacokinetic (PBPK) models to extrapolate animal data to humans .

Q. How can researchers optimize experimental protocols for studying Phenisonone hydrobromide’s interaction with neuropharmacological pathways?

  • In vitro models :

  • Primary neuronal cultures : Assess calcium flux or neurotransmitter release via fluorescent probes (e.g., Fura-2 AM).
  • Patch-clamp electrophysiology : Characterize ion channel modulation (e.g., voltage-gated Na⁺/K⁺ channels) .
    • In vivo validation : Use conditional knockout models to isolate target pathways and mitigate off-target effects .

Q. What methodologies are suitable for investigating the metabolic fate of Phenisonone hydrobromide in complex biological matrices?

  • Metabolite identification :

  • High-resolution mass spectrometry (HRMS) : Use Q-TOF or Orbitrap platforms for untargeted metabolomics.
  • Isotopic labeling : Synthesize deuterated analogs to trace metabolic pathways .
    • Data analysis : Employ software (e.g., XCMS Online, MetaboAnalyst) for pathway enrichment analysis and metabolite annotation .

Q. How should translational studies be designed to bridge gaps between Phenisonone hydrobromide’s in vitro efficacy and clinical outcomes?

  • Translational framework :

  • Phase 0 trials : Microdose studies with ¹⁴C-labeled compound to assess human pharmacokinetics.
  • Biomarker integration : Corrogate in vitro IC₅₀ values with clinical endpoints (e.g., receptor occupancy via PET imaging) .
    • Risk mitigation : Preclinically validate toxicity in 3D organoid models to reduce late-stage attrition .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.